molecular formula C27H23O2PPd B6172731 {[2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl]methyl}palladio acetate CAS No. 1073192-45-6

{[2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl]methyl}palladio acetate

Cat. No. B6172731
CAS RN: 1073192-45-6
M. Wt: 516.9
InChI Key:
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Description

2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl]methyl}palladio acetate, also known as Pd(dppb)Ac2, is a palladium-based organometallic compound that has been widely studied due to its potential applications in catalysis and other scientific research. This compound is formed by the reaction of diphenylphosphine and 1,1'-biphenyl-2-ylmethyl palladium acetate, and has been used in various scientific research applications such as organic synthesis, catalytic hydrogenation, and asymmetric hydrogenation. Pd(dppb)Ac2 has been found to be a highly efficient and selective catalyst, and has been used in a variety of chemical reactions.

Scientific Research Applications

{[2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl]methyl}palladio acetate(dppb)Ac2 has been used in a variety of scientific research applications, including organic synthesis, catalytic hydrogenation, and asymmetric hydrogenation. In organic synthesis, {[2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl]methyl}palladio acetate(dppb)Ac2 has been used as a catalyst for the synthesis of a variety of compounds, including aryl esters, aryl ketones, and aryl amides. The compound has also been used in catalytic hydrogenation, where it has been found to be highly efficient and selective. Additionally, {[2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl]methyl}palladio acetate(dppb)Ac2 has been used in asymmetric hydrogenation, where it has been found to be highly effective in the formation of chiral compounds.

Mechanism of Action

The mechanism of action of {[2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl]methyl}palladio acetate(dppb)Ac2 is not fully understood, however it is believed to involve the formation of a palladium-hydride species, which is then used to catalyze the desired reaction. The palladium-hydride species is formed when the palladium in the compound is reduced by the hydrogen in the reaction. This species is then able to catalyze the desired reaction by acting as a nucleophilic catalyst.
Biochemical and Physiological Effects
The biochemical and physiological effects of {[2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl]methyl}palladio acetate(dppb)Ac2 have not been extensively studied, however it is believed to be non-toxic and non-carcinogenic. Additionally, the compound has been found to be non-mutagenic, meaning it does not cause mutations in cells.

Advantages and Limitations for Lab Experiments

The main advantage of using {[2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl]methyl}palladio acetate(dppb)Ac2 in laboratory experiments is its high efficiency and selectivity, which makes it a highly effective catalyst for a variety of reactions. Additionally, the compound is relatively easy to synthesize, making it a convenient choice for laboratory experiments. The main limitation of using {[2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl]methyl}palladio acetate(dppb)Ac2 in laboratory experiments is its cost, as it can be expensive to purchase the necessary reactants for the synthesis.

Future Directions

The future of research involving {[2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl]methyl}palladio acetate(dppb)Ac2 is promising, as the compound has been found to be highly efficient and selective in a variety of reactions. Future research could focus on the development of new catalysts based on the {[2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl]methyl}palladio acetate(dppb)Ac2 structure, as well as the development of new synthetic methods using the compound. Additionally, further research into the biochemical and physiological effects of the compound could be conducted, as this is an area that has not yet been extensively studied. Finally, research into the mechanism of action of {[2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl]methyl}palladio acetate(dppb)Ac2 could be conducted in order to gain a better understanding of how the compound works.

Synthesis Methods

The synthesis of {[2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl]methyl}palladio acetate(dppb)Ac2 has been widely studied and is relatively easy to achieve. The reaction of diphenylphosphine and 1,1'-biphenyl-2-ylmethyl palladium acetate is used to form {[2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl]methyl}palladio acetate(dppb)Ac2. This reaction is carried out in the presence of a base, such as pyridine, and a solvent, such as toluene. The reaction is typically conducted at room temperature, and the reaction time can vary depending on the concentration of the reactants. Once the reaction is complete, the product is isolated by filtration and can then be used in various scientific research applications.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for {[2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl]methyl}palladio acetate involves the reaction of {[2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl]methyl}palladium chloride with acetic anhydride in the presence of a base to form the acetate salt.", "Starting Materials": [ "2-bromobiphenyl", "diphenylphosphine", "palladium acetate", "sodium carbonate", "acetic anhydride", "toluene" ], "Reaction": [ "2-bromobiphenyl is reacted with diphenylphosphine in the presence of palladium acetate and a base such as sodium carbonate to form {[2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl]methyl}palladium chloride.", "The resulting {[2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl]methyl}palladium chloride is then reacted with acetic anhydride in the presence of a base to form the acetate salt.", "The final product, {[2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl]methyl}palladio acetate, is isolated and purified using standard techniques such as column chromatography." ] }

CAS RN

1073192-45-6

Product Name

{[2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl]methyl}palladio acetate

Molecular Formula

C27H23O2PPd

Molecular Weight

516.9

Purity

95

Origin of Product

United States

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